3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
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Description
3-(4-(Methylsulfonyl)phenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors and Drug Design
Sulfonamide and indole derivatives have been extensively investigated for their role as inhibitors of various enzymes, demonstrating potential therapeutic applications. The selectivity of such inhibitors is crucial for understanding their interaction with specific cytochrome P450 isoforms, which are central to drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011). Additionally, the development of inhibitors for Aldo-Keto Reductase 1C3, a target in various malignancies, underscores the importance of chemical derivatives in designing drugs with improved efficacy and selectivity (Penning, 2017).
Environmental Fate of Chemical Compounds
The environmental degradation and fate of polyfluoroalkyl chemicals, including sulfonamide derivatives, have been a focus of research due to their persistence and potential toxicity. Studies on microbial degradation pathways offer insights into the environmental impact and biodegradability of such compounds, highlighting the need for understanding their long-term effects (Liu & Avendaño, 2013).
Pharmacological and Health Implications
Research on bioactive organosulfur phytochemicals, including derivatives found in Brassica oleracea vegetables, has revealed potential anticarcinogenic properties. These studies underscore the importance of chemical derivatives in developing dietary-based strategies for cancer prevention (Stoewsand, 1995).
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-29(27,28)21-6-2-17(3-7-21)4-9-23(26)25-15-12-20-16-19(5-8-22(20)25)18-10-13-24-14-11-18/h2-3,5-8,10-11,13-14,16H,4,9,12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXOBSOGSLCJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.